molecular formula C17H18N2O2 B5708994 N-[2-(acetylamino)phenyl]-2,5-dimethylbenzamide

N-[2-(acetylamino)phenyl]-2,5-dimethylbenzamide

Cat. No. B5708994
M. Wt: 282.34 g/mol
InChI Key: BKTYINPKJJEHTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(acetylamino)phenyl]-2,5-dimethylbenzamide, also known as N-(2-Acetamidophenyl)-2,5-dimethylbenzamide or known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain, inflammation, and stiffness caused by arthritis. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, which means that it only inhibits the COX-2 enzyme and not the COX-1 enzyme. This selectivity reduces the risk of gastrointestinal side effects that are commonly seen with other NSAIDs.

Mechanism of Action

Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2, Celecoxib reduces inflammation and pain without affecting the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and physiological effects:
Celecoxib has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It reduces inflammation by inhibiting the production of prostaglandins that cause inflammation and pain. Celecoxib also reduces pain by inhibiting the production of prostaglandins that sensitize pain receptors. Additionally, Celecoxib reduces fever by inhibiting the production of prostaglandins that raise body temperature.

Advantages and Limitations for Lab Experiments

Celecoxib is a useful tool for studying the role of COX-2 in various diseases. Its selectivity for COX-2 allows for the study of COX-2-specific effects without interfering with the COX-1 enzyme. However, Celecoxib has limitations in that it may not fully represent the effects of other NSAIDs, which may have broader effects on the COX enzymes.

Future Directions

1. Further studies are needed to determine the optimal dosage and duration of Celecoxib treatment for various diseases.
2. Studies are needed to determine the long-term effects of Celecoxib treatment on cardiovascular and gastrointestinal health.
3. Further studies are needed to determine the mechanisms underlying Celecoxib's neuroprotective effects in Alzheimer's disease.
4. Studies are needed to determine the effects of Celecoxib on other signaling pathways and cellular processes beyond COX-2 inhibition.
5. Further studies are needed to determine the potential of Celecoxib as a therapeutic agent in other diseases beyond cancer, Alzheimer's disease, and cardiovascular disease.

Synthesis Methods

Celecoxib can be synthesized through a multi-step process. The first step is the synthesis of 4-bromo-2,5-dimethylphenylacetic acid, which is then reacted with thionyl chloride to form 4-bromo-2,5-dimethylphenylacetyl chloride. The acetyl chloride is then reacted with 2-aminophenylacetic acid to form the amide, which is then acetylated to form Celecoxib.

Scientific Research Applications

Celecoxib has been extensively studied for its potential therapeutic uses in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. It has been shown to have anti-tumor effects by inhibiting angiogenesis, inducing apoptosis, and suppressing cell proliferation. Celecoxib has also been shown to have neuroprotective effects in Alzheimer's disease by reducing inflammation and oxidative stress. Additionally, Celecoxib has been shown to have cardioprotective effects by reducing inflammation and improving endothelial function.

properties

IUPAC Name

N-(2-acetamidophenyl)-2,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-11-8-9-12(2)14(10-11)17(21)19-16-7-5-4-6-15(16)18-13(3)20/h4-10H,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTYINPKJJEHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC=CC=C2NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(acetylamino)phenyl]-2,5-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.